DAHANCA 5-85 Trial: Superior Locoregional Control Versus Placebo in Pharynx and Supraglottic Larynx Carcinoma
In the randomized double-blind DAHANCA 5-85 trial (N=414 eligible patients with pharynx and supraglottic larynx carcinoma), nimorazole plus conventional radiotherapy (62-68 Gy, 2 Gy/fraction, 5 fractions/week) produced a significantly higher 5-year actuarial loco-regional control rate compared with placebo plus radiotherapy (49% vs 33%, P = 0.002) [1]. Multivariate analysis confirmed nimorazole as an independent favorable prognostic factor for loco-regional control (relative risk 0.69, 95% CI 0.52-0.90) [1]. Late radiation-related morbidity was observed in 10% of patients irrespective of nimorazole treatment, and drug-related side-effects were minor and tolerable with transient nausea and vomiting being the most frequent complications [1].
| Evidence Dimension | 5-year actuarial loco-regional tumor control rate |
|---|---|
| Target Compound Data | 49% |
| Comparator Or Baseline | Placebo + radiotherapy: 33% |
| Quantified Difference | Absolute improvement of 16 percentage points; relative risk 0.69 (95% CI 0.52-0.90) |
| Conditions | Pharynx and supraglottic larynx squamous cell carcinoma; conventional radiotherapy (62-68 Gy, 2 Gy/fraction, 5 fractions/week); nimorazole dosed orally prior to each fraction; median follow-up 112 months |
Why This Matters
This represents the only positive randomized phase III trial establishing the clinical efficacy of a hypoxic radiosensitizer in head and neck cancer, providing evidence-based justification for procurement over unproven alternatives.
- [1] Overgaard J, Sand Hansen H, Overgaard M, Bastholt L, Berthelsen A, Specht L, Lindeløv B, Jørgensen K. A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85. Radiother Oncol. 1998 Feb;46(2):135-46. View Source
